3-Chloro-6,7-dimethoxyquinoxalin-2-amine

Description

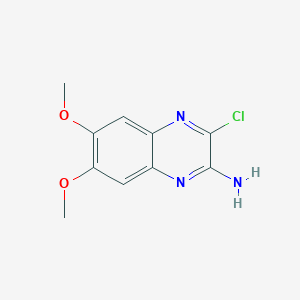

3-Chloro-6,7-dimethoxyquinoxalin-2-amine is a quinoxaline derivative characterized by a chloro substituent at position 3, methoxy groups at positions 6 and 7, and an amine group at position 2. Quinoxaline derivatives are heterocyclic compounds with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.

Properties

Molecular Formula |

C10H10ClN3O2 |

|---|---|

Molecular Weight |

239.66 g/mol |

IUPAC Name |

3-chloro-6,7-dimethoxyquinoxalin-2-amine |

InChI |

InChI=1S/C10H10ClN3O2/c1-15-7-3-5-6(4-8(7)16-2)14-10(12)9(11)13-5/h3-4H,1-2H3,(H2,12,14) |

InChI Key |

DQIXQXKXIADENN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(C(=N2)Cl)N)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

A. 3-Chloro-6,8-dihydroxy-α-lapachone (Compound 3 in –3, 6)

- Structure: Chloro (C3), hydroxyl (C6, C8), fused naphthoquinone core.

- Bioactivity : Antibacterial activity against Gram-positive bacteria (Staphylococcus, Bacillus), but significantly less potent (MIC >128 μg/mL against S. aureus) compared to other napyradiomycins (MIC 0.25–32 μg/mL). The reduced activity may stem from the hydrophilic hydroxyl groups, which limit membrane penetration .

- Key Difference: Hydroxyl groups at C6 and C8 versus methoxy groups in the target compound.

B. Diethyl (3-Chloro-6,7-difluoro-1H-thiazolo[3,4-a]quinoxalin-1-ylidene) Malonate ()

- Structure: Chloro (C3), difluoro (C6, C7), thiazolo-fused quinoxaline, malonate ester.

- Application : Synthesized for HIV/AIDS treatment. The thiazolo ring and fluorine substituents may enhance metabolic stability and target binding.

- Key Difference : Fluorine substituents (electron-withdrawing) and a thiazolo ring alter electronic properties compared to methoxy groups (electron-donating) in the target compound.

C. 6,7-Dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)quinoxalin-2-amine ()

- Structure : Dichloro (C6, C7), pyrazolyl (C3), fluorophenylamine (C2).

- Properties : Higher molecular weight (402.26 g/mol) due to bulky substituents. Pyrazolyl and fluorophenyl groups may improve selectivity for kinase or receptor targets.

D. 6,7-Dimethoxy-3-hydroxy-1-methylisoquinoline ()

- Structure: Dimethoxy (C6, C7), hydroxy (C3), methyl (C1) on an isoquinoline core.

- Properties: Isoquinoline derivatives are associated with alkaloid-like bioactivity. The hydroxy group at C3 may facilitate hydrogen bonding with targets, while methoxy groups enhance lipophilicity.

- Key Difference: Isoquinoline core versus quinoxaline, altering π-π stacking and binding interactions.

Data Table: Comparative Analysis of Quinoxaline Derivatives

Research Findings and Trends

Substituent Effects: Chloro Groups: Enhance electrophilicity and interaction with nucleophilic targets (e.g., bacterial enzymes) . Methoxy vs. Hydroxyl: Methoxy groups improve lipophilicity and membrane penetration, whereas hydroxyl groups increase solubility but reduce potency .

Biological Activity :

- Antibacterial activity is highly substituent-dependent. For example, napyradiomycins with chloro and methyl groups (e.g., compounds 1–2 in ) show MIC values as low as 0.25 μg/mL, while hydroxylated analogs (e.g., compound 3) are less active .

- Fluorinated derivatives () are prioritized for antiviral applications due to enhanced metabolic stability .

Synthetic Accessibility: Palladium-catalyzed reactions () are common for introducing amine or aryl groups to quinoxaline cores. Marine-derived Streptomyces strains () are prolific producers of bioactive quinoxaline analogs, though semisynthetic modifications are often required to optimize properties.

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-6,7-dimethoxyquinoxalin-2-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution of 2,3-dichloroquinoxaline (DCQX) with methoxy and amine groups. A feasible approach involves sequential substitution:

- Step 1: Methoxylation of DCQX at C6 and C7 positions using sodium methoxide in methanol under reflux .

- Step 2: Selective amination at C2 via reaction with ammonia or amines in polar aprotic solvents (e.g., DMF) at 60–80°C . Optimization: Microwave-assisted synthesis (e.g., 100–150 W, 10–15 min) improves yield by enhancing reaction kinetics and reducing byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 3.85–3.95 ppm (methoxy groups) and δ 6.5–7.5 ppm (aromatic protons).

- ¹³C NMR: Signals near δ 55–60 ppm (methoxy carbons) and δ 145–160 ppm (quinoxaline carbons) .

Q. What are the key physicochemical properties influencing its solubility and stability?

- LogP: ~2.5 (moderate lipophilicity due to methoxy and chloro groups) .

- Solubility: Poor in water; soluble in DMSO, DMF, and dichloromethane.

- Stability: Degrades under strong acidic/basic conditions; store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing substituted quinoxaline derivatives be addressed?

- Control Strategies:

- Use bulky bases (e.g., DBU) to favor substitution at less sterically hindered positions .

- Temperature modulation: Lower temperatures (e.g., 0–25°C) favor mono-substitution, while higher temperatures (e.g., 80–100°C) promote di-substitution .

- Case Study: In DCQX derivatives, C3 substitution is kinetically favored, but C2 substitution dominates thermodynamically due to resonance stabilization .

Q. What methodologies resolve contradictions in spectral data interpretation for quinoxaline derivatives?

- Contradiction Example: Overlapping ¹H NMR signals for methoxy and aromatic protons.

- Solutions:

- 2D NMR (e.g., COSY, HSQC): Differentiates coupled protons and assigns carbon environments .

- Computational Modeling: DFT calculations predict chemical shifts and validate experimental data .

Q. How does structural modification of this compound enhance its biological activity?

- Functional Group Engineering:

- Replace the chloro group with fluorine to improve metabolic stability .

- Introduce hydrophilic groups (e.g., hydroxyl) at C3 to enhance solubility for in vivo studies .

- Structure-Activity Relationship (SAR):

- Methoxy groups enhance binding to aromatic receptors (e.g., kinase ATP pockets) .

- Chlorine at C3 increases electrophilicity, aiding covalent interactions with cysteine residues .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Key Issues:

- Byproduct formation during amination due to residual moisture .

- Column chromatography inefficiency for large batches.

- Solutions:

- Use scavenger resins (e.g., polymer-bound sulfonic acid) to trap impurities .

- Switch to recrystallization (e.g., ethanol/water mixtures) for cost-effective purification .

Methodological Guidance

Designing experiments to assess the compound’s enzyme inhibition potential:

- Assay Setup:

- Target: Kinases (e.g., EGFR, VEGFR).

- Protocol: Fluorescence polarization assay with ATP-competitive inhibitors .

- Data Analysis: IC₅₀ values derived from dose-response curves (GraphPad Prism).

Interpreting conflicting bioactivity data across studies:

- Factors to Consider:

- Cell line variability (e.g., HeLa vs. HEK293).

- Assay conditions (e.g., serum-free vs. serum-containing media) .

- Resolution: Validate results using orthogonal assays (e.g., SPR for binding affinity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.